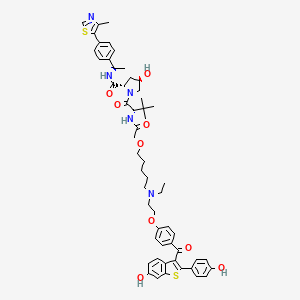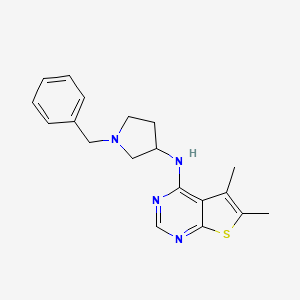
Fasnall
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fasnall is a thiophenopyrimidine and a selective fatty acid synthase (FASN) inhibitor . It has shown potent anti-tumor activity . FASN is an enzyme that catalyzes the final synthetic step in the fatty acid synthesis pathway . Many tumors are dependent on de novo fatty acid synthesis to maintain cell growth .
Synthesis Analysis
Fasnall selectively targets FASN through its co-factor binding sites . It was identified from a small-molecule library comprising compounds with structural similarity to any purine or known purine analog scaffold .Molecular Structure Analysis
The molecular formula of Fasnall is C19H22N4S . Its molecular weight is 338.47 . Fasnall is a racemate comprising equimolar amounts of ®- and (S)-Fasnall .Chemical Reactions Analysis
Fasnall has been found to induce profound changes in cellular lipid profiles, sharply increasing ceramides, diacylglycerols, and unsaturated fatty acids as well as increasing exogenous palmitate uptake . This is deviated more into neutral lipid formation rather than phospholipids .Physical And Chemical Properties Analysis
Fasnall has a molecular weight of 338.47 g/mol . Its molecular formula is C19H22N4S . The CAS number of Fasnall is 929978-58-5 .Applications De Recherche Scientifique
Metabolic Signature Establishment
Fasnall has been used to establish a metabolic signature of FASN (fatty acid synthase) inhibition . This is done using a panel of pharmacological inhibitors, including Fasnall. The metabolic signature of FASN inhibition includes the accumulation of malonate, succinate, malonyl coenzyme A, succinyl coenzyme A, and other metabolic perturbations .
Mimicking FASN Inhibition
Interestingly, Fasnall has been found to mimic FASN inhibition through NADH accumulation and consequent depletion of the tricarboxylic acid cycle metabolites . This unique property could make Fasnall a useful tool in studying the effects of FASN inhibition.
Preclinical Cancer Models
Fasnall, along with other FASN inhibitors, has shown promise in preclinical cancer models . Although none have been approved for the treatment of cancers yet, these findings suggest potential future applications of Fasnall in oncology .
Inhibition of Non-Small Cell Lung Cancer and Melanoma Xenografts
Fasnall has been reported to show strong antitumor effects in both non-small cell lung cancer (NSCLC) and melanoma mouse xenografts . This suggests that Fasnall could have potential therapeutic applications in the treatment of these specific types of cancer.
Mécanisme D'action
Target of Action
Fasnall primarily targets the enzyme Fatty Acid Synthase (FASN) . FASN is a key enzyme in the fatty acid biosynthesis pathway, which is crucial for cell growth and survival, especially in proliferating cancer cells . FASN’s upregulation is often correlated with tumor aggressiveness .
Mode of Action
Fasnall selectively inhibits FASN through its co-factor binding sites . It is a thiophenopyrimidine that interacts with FASN, leading to significant changes in cellular lipid profiles . Fasnall also mimics FASN inhibition through NADH accumulation and consequent depletion of the tricarboxylic acid cycle metabolites .
Biochemical Pathways
Fasnall’s inhibition of FASN leads to profound changes in cellular lipid profiles. It sharply increases ceramides, diacylglycerols, and unsaturated fatty acids, and promotes exogenous palmitate uptake . This uptake is deviated more into neutral lipid formation rather than phospholipids . The increase in ceramide levels contributes to some extent in the mediation of apoptosis .
Pharmacokinetics
It is known that fasnall is well-tolerated and shows efficacy against her2+ breast tumors in vivo , suggesting favorable bioavailability.
Result of Action
Fasnall has anti-proliferative activity and induces apoptosis in breast cancer cells . It impairs tumor growth in several oxidative phosphorylation-dependent cancer models, including combination therapy-resistant melanoma patient-derived xenografts . It also promotes fatty acid uptake, ceramide, and diacylglycerol accumulation .
Safety and Hazards
Orientations Futures
The future direction of Fasnall research could involve further investigation into its anti-tumor capabilities and its potential use in cancer treatment . Additionally, more research is needed to fully understand the consequences and adaptive responses of acute or chronic inhibition of essential enzymes such as FASN .
Propriétés
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4S/c1-13-14(2)24-19-17(13)18(20-12-21-19)22-16-8-9-23(11-16)10-15-6-4-3-5-7-15/h3-7,12,16H,8-11H2,1-2H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXRMURGJRAOCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC3CCN(C3)CC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B607335.png)
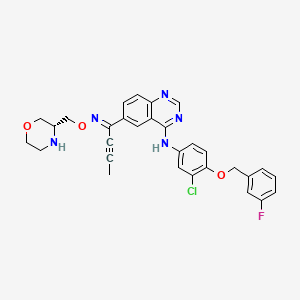


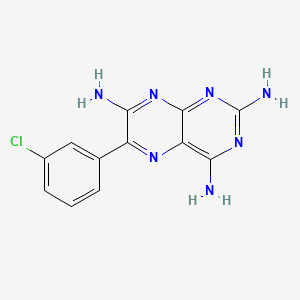
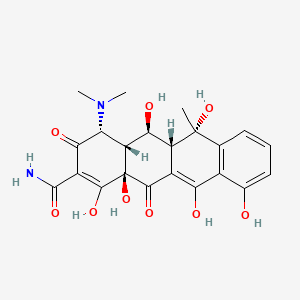
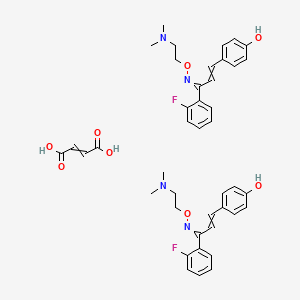
![1-(3-((((2R,3S,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea](/img/structure/B607349.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide](/img/structure/B607350.png)

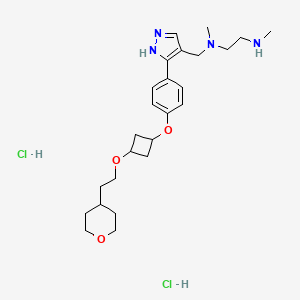

![N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B607355.png)
